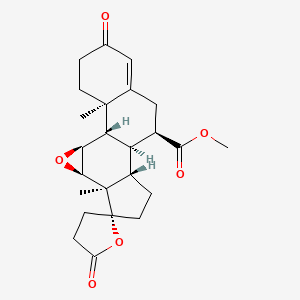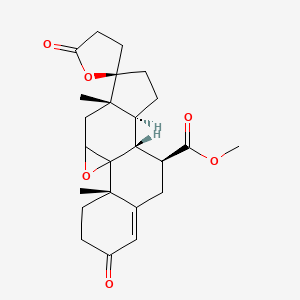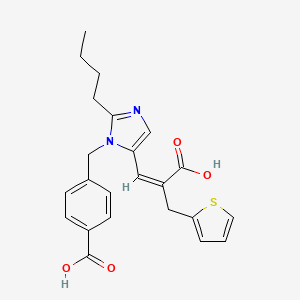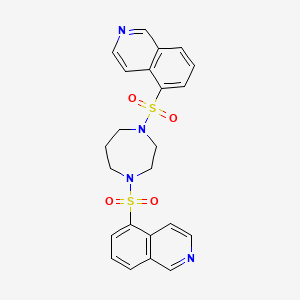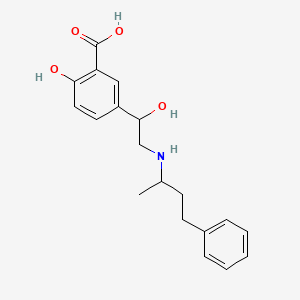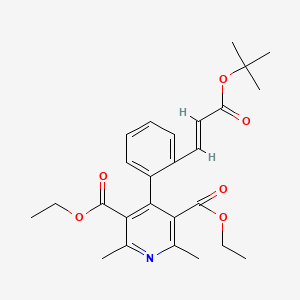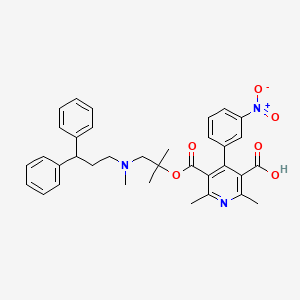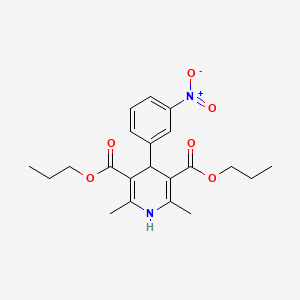
7-Oxo-bexarotene
Descripción general
Descripción
7-Oxo-bexarotene is a derivative of bexarotene . Bexarotene is a member of the retinoid class of drugs and is associated with birth defects in humans . It is indicated for the treatment of cutaneous manifestations of cutaneous T-cell lymphoma in patients who are refractory to at least one prior systemic therapy .
Synthesis Analysis
While specific synthesis details for this compound were not found, there is a paper discussing the synthesis of Bexarotene .Molecular Structure Analysis
The molecular formula of this compound is C24H26O3 . The IUPAC name is 4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid . The molecular weight is 362.5 g/mol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 362.5 g/mol, a XLogP3-AA of 6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 3, an exact mass of 362.18819469 g/mol, a monoisotopic mass of 362.18819469 g/mol, a topological polar surface area of 54.4 Ų, a heavy atom count of 27, and a complexity of 622 .Aplicaciones Científicas De Investigación
Oncología: Mejora del tratamiento del cáncer
7-Oxo-bexarotene se ha explorado por su potencial para mejorar la eficacia de los tratamientos contra el cáncer existentes. Los estudios sugieren que puede funcionar sinérgicamente con otros agentes terapéuticos, como el GZ17-6.02, para inducir la apoptosis en las células cancerosas {svg_1}. Esto podría ser particularmente beneficioso en el tratamiento del linfoma cutáneo de células T (CTCL) y otras neoplasias malignas donde ya se utiliza el bexarotene.
Dermatología: Linfoma cutáneo de células T
En dermatología, this compound se usa en el tratamiento del CTCL, un tipo raro de linfoma no Hodgkin {svg_2}. Se aplica tópicamente en forma de gel y ha demostrado eficacia en la reducción de las lesiones cutáneas y los síntomas asociados con la enfermedad.
Neurología: Esclerosis múltiple
La investigación indica que this compound puede tener efectos remielinizantes en pacientes con esclerosis múltiple remitente-recurrente {svg_3}. Al promover la reparación de la vaina de mielina, podría mejorar potencialmente la función nerviosa y reducir la progresión de la enfermedad.
Cardiología: Metabolismo lipídico
Aunque no es una aplicación directa, es importante tener en cuenta que el bexarotene puede afectar significativamente el metabolismo lipídico, lo que lleva a la dislipidemia {svg_4}. Este efecto secundario es relevante para la cardiología, ya que el control de los niveles de lípidos es crucial para la salud cardiovascular.
Endocrinología: Regulación de la hormona tiroidea
Se sabe que el bexarotene influye en el metabolismo de la hormona tiroidea, causando hipotiroidismo al disminuir la secreción de TSH hipofisaria {svg_5}. Comprender este efecto es vital para la administración segura de this compound en pacientes con trastornos tiroideos.
Inmunología: Modulación de la respuesta inmune
En inmunología, this compound se ha estudiado por su capacidad para activar las células presentadoras de antígenos tipo 1 y aumentar los linfocitos T CD8 que infiltran el tumor {svg_6}. Esto podría convertirlo en un complemento valioso en la inmunoterapia para el tratamiento del cáncer.
Oftalmología: Activación del receptor retinoid
Si bien las aplicaciones directas en oftalmología no están bien documentadas, la activación de los receptores X retinoides por el bexarotene podría tener implicaciones para la salud ocular, dada la importancia de los retinoides en la visión {svg_7}.
Gastroenterología: Metabolismo hepático
El metabolismo del bexarotene implica al hígado, y el citocromo P450 3A4 juega un papel importante {svg_8}. Esto es relevante para la gastroenterología, ya que la función hepática debe tenerse en cuenta al administrar el fármaco a pacientes con afecciones hepáticas.
Mecanismo De Acción
Target of Action
7-Oxo-Bexarotene selectively binds with and activates retinoid X receptor subtypes . These receptor subtypes include RXR α, RXR β, and RXR γ . These retinoid receptors have biological activity distinct from that of retinoic acid receptors (RARs) .
Mode of Action
The exact mechanism of action of this compound in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown . It is known that the drug has activity in all clinical stages of ctcl . It binds to and activates RXRs, which function as ligand-activated transcription factors that control gene expression . This leads to the modulation of cell growth, apoptosis, and differentiation .
Biochemical Pathways
This compound inhibits cell proliferation by inducing oxidative stress, DNA damage, and apoptosis via the PPARγ/NF-κB signaling pathway in C6 glioma cells . It also inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin .
Pharmacokinetics
This compound is absorbed within the therapeutic range and shows low accumulation with multiple doses . Plasma bexarotene AUC and Cmax values resulting from a 75 to 300 mg dose were 35% and 48% higher, respectively, after a fat-containing meal than after a glucose solution . The oxidative metabolites of bexarotene are active in in vitro assays of retinoid receptor activation . Bexarotene is thought to be eliminated primarily through the hepatobiliary system .
Result of Action
This compound inhibits the growth in vitro of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in vivo in some animal models . The exact molecular and cellular effects of this compound’s action in the treatment of cutaneous T-cell lymphoma (CTCL) are unknown .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, plasma bexarotene AUC and Cmax values were higher after a fat-containing meal than after a glucose solution , indicating that dietary factors can influence the drug’s bioavailability. Additionally, the drug’s action can be influenced by the patient’s age, as bexarotene Cmax and AUC were similar in advanced cancer patients <60 years old and in patients >60 years old .
Safety and Hazards
Direcciones Futuras
Bexarotene has shown great potential, demonstrating enhanced therapeutic activity against a plethora of tumor types, both as a single agent and as an adjuvant with other targeted agents . It has been found to exert pharmacological effects in the nervous system, with low bioavailability and poor cerebral distribution limiting its application in treatment on neurological disorders . Therefore, extensive research is required to confirm its potential .
Análisis Bioquímico
Biochemical Properties
7-Oxo-Bexarotene, like its parent compound Bexarotene, is likely to interact with RXRs . These receptors function as transcription factors that regulate the expression of genes controlling cellular differentiation, proliferation, apoptosis, and insulin sensitization . Bexarotene selectively binds with and activates RXR subtypes .
Cellular Effects
Bexarotene has shown to inhibit the growth of some tumor cell lines of hematopoietic and squamous cell origin . It also induces tumor regression in some animal models
Molecular Mechanism
Bexarotene selectively binds with and activates retinoid X receptor subtypes . There are three subtypes in total: RXR α, RXR β, RXR γ .
Temporal Effects in Laboratory Settings
Bexarotene has been administered for up to 97 weeks in clinical trials in CTCL . Treatment should be continued as long as the patient is deriving benefit .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. For Bexarotene, doses up to 1000 mg/m2/day have been administered in short-term trials in patients with advanced cancer without acute toxic effects .
Metabolic Pathways
This compound is a major metabolite of Bexarotene . Bexarotene is primarily metabolized in the liver. The major cytochrome responsible for the formation of the oxidative metabolites of Bexarotene is cytochrome P450 3A4 .
Transport and Distribution
Bexarotene is thought to be eliminated primarily through the hepatobiliary system .
Subcellular Localization
The potential of small molecules to localize within subcellular compartments is an area of active research .
Propiedades
IUPAC Name |
4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMHAABXFLIUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368451-15-4 | |
| Record name | 7-Oxo-bexarotene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-OXO-BEXAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POY4N4NX0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does 7-oxo-bexarotene interact with retinoid receptors compared to its parent compound, bexarotene?
A1: this compound demonstrates significantly reduced binding affinity to retinoid receptors compared to bexarotene. While bexarotene exhibits strong activity as a retinoid X receptor (RXR) agonist, this compound shows reduced activity at these receptors. Additionally, this compound displays minimal activity in transactivating retinoic acid receptors (RARs), suggesting a weaker interaction with these receptors as well. []
Q2: What is the significance of this compound's reduced activity at retinoid receptors in the context of bexarotene administration?
A2: Despite being a major circulating metabolite of bexarotene in humans, the significantly reduced retinoid receptor activity of this compound suggests that it is unlikely to elicit substantial retinoid receptor activation following bexarotene administration. This finding is important for understanding the overall pharmacological effects of bexarotene treatment and suggests that this compound may not contribute significantly to the therapeutic effects or potential side effects associated with bexarotene. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





